

Introduction: The Strategic Value of the Functionalized Indazole Scaffold

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Compound of Interest

Compound Name: **4-Chloro-3-iodo-1H-indazole**

Cat. No.: **B106426**

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The indazole core is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.^{[1][2]} Its bicyclic aromatic system, a fusion of benzene and pyrazole rings, serves as a versatile scaffold for developing therapeutic agents across various domains, including oncology, inflammation, and infectious diseases.^{[3][4]} The strategic introduction of specific functional groups onto this core is paramount for modulating pharmacological activity, metabolic stability, and target-binding affinity.

This guide focuses on **4-Chloro-3-iodo-1H-indazole**, a halogenated derivative designed for synthetic versatility. The presence of two distinct and orthogonally reactive halogen atoms—an iodine at the C3 position and a chlorine at the C4 position—makes this molecule a highly valuable building block for researchers and drug development professionals. The C-I bond is primed for a host of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse carbon and nitrogen substituents.^[5] Simultaneously, the C-Cl bond offers a secondary site for modification under different reaction conditions or can serve as a key electronic and steric modulator for ligand-receptor interactions. This document provides an in-depth examination of its synthesis, physicochemical properties, reactivity, and strategic applications in drug discovery.

PART 1: Synthesis and Structural Validation

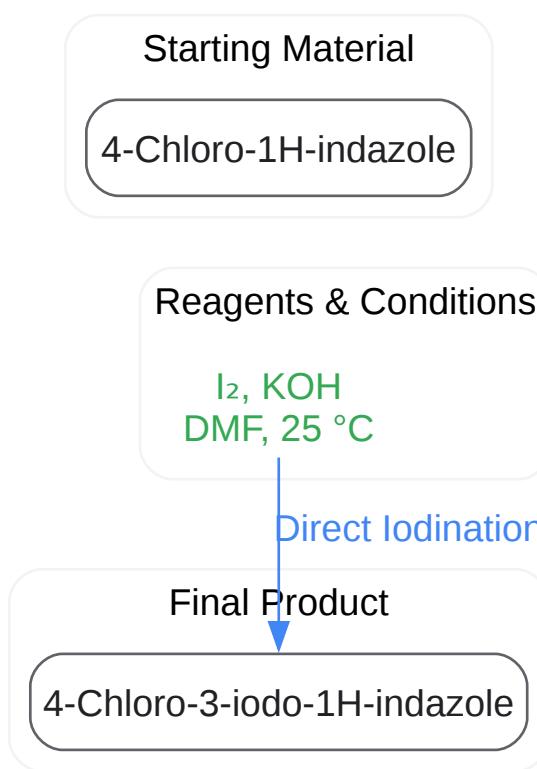
The primary challenge in synthesizing substituted indazoles lies in achieving precise regiochemical control.^[6] For **4-Chloro-3-iodo-1H-indazole**, the goal is the selective

introduction of an iodine atom at the C3 position of the pre-existing 4-chloro-1H-indazole core. Direct iodination is a feasible and efficient strategy for this transformation.

Proposed Synthetic Pathway: Electrophilic Iodination

The synthesis commences with the commercially available 4-chloro-1H-indazole. The C3 position of the indazole ring is known to be susceptible to electrophilic attack, a characteristic that can be exploited for direct iodination.^[7] The reaction is typically performed using molecular iodine (I_2) in the presence of a base, such as potassium hydroxide (KOH), in a polar aprotic solvent like N,N-Dimethylformamide (DMF).

The base plays a crucial role in deprotonating the indazole N-H, forming the indazolide anion. This enhances the electron density of the heterocyclic ring, thereby activating it towards electrophilic substitution and facilitating the attack on the iodine molecule. The choice of DMF as a solvent is predicated on its ability to dissolve both the indazole substrate and the reagents, promoting a homogeneous reaction environment.



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Caption: Proposed synthetic workflow for **4-Chloro-3-iodo-1H-indazole**.

Experimental Protocol: Synthesis of 4-Chloro-3-iodo-1H-indazole

This protocol is adapted from established procedures for the C3-iodination of indazoles.[\[7\]](#)

- Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-chloro-1H-indazole (1.0 equiv.).
- Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material completely.
- Reagent Addition: To the stirred solution, add molecular iodine (I_2) (2.0 equiv.), followed by the portion-wise addition of potassium hydroxide (KOH) pellets (4.0 equiv.).
- Reaction: Allow the reaction mixture to stir at room temperature (approx. 25 °C) for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: Upon completion, pour the reaction mixture into a beaker of ice water. The crude product should precipitate out of the solution.
- Purification: Collect the precipitate by vacuum filtration and wash thoroughly with water. The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure **4-Chloro-3-iodo-1H-indazole**.
- Characterization: Confirm the structure and purity of the final product using 1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS).

PART 2: Physicochemical and Spectroscopic Profile

While extensive experimental data for **4-Chloro-3-iodo-1H-indazole** is not widely published, its properties can be reliably calculated or inferred from closely related analogues.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₇ H ₄ ClIIN ₂	Calculated[8]
Molecular Weight	278.48 g/mol	Calculated
Monoisotopic Mass	277.91077 Da	PubChem[8]
Appearance	Expected to be a solid at room temperature	Inference[1]
XlogP (Predicted)	2.9	PubChem[8]
CAS Number	518990-33-5	ChemicalBook[9]

Table 2: Predicted Spectroscopic Data

The following table summarizes the expected spectral characteristics, which are critical for structural validation. Predictions are based on data from analogous substituted indazoles.[10] [11]

Technique	Expected Observations
¹ H NMR	Aromatic protons (3H) will appear as multiplets or doublets in the δ 7.0-8.0 ppm range. The broad N-H proton signal is expected >10 ppm.
¹³ C NMR	Approximately 7 distinct carbon signals are expected. The iodinated C3 carbon will be shifted significantly upfield (around δ 85-95 ppm) due to the heavy atom effect. The chlorinated C4 will be downfield.
IR Spectroscopy	Characteristic N-H stretching band around 3100-3300 cm^{-1} . Aromatic C-H stretching just above 3000 cm^{-1} . C=C and C=N stretching in the 1400-1600 cm^{-1} region. C-Cl and C-I stretches in the fingerprint region (<800 cm^{-1}). [10] [12]
Mass Spec. (HRMS)	The high-resolution mass will confirm the elemental composition ($\text{C}_7\text{H}_4\text{ClIN}_2$). The isotopic pattern will be characteristic of a molecule containing one chlorine atom (M ⁺ and M+2 peaks in an approx. 3:1 ratio). [13] [14]

PART 3: Chemical Reactivity and Synthetic Utility

The synthetic power of **4-Chloro-3-iodo-1H-indazole** lies in the differential reactivity of its C-I and C-Cl bonds, making it a versatile substrate for palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) center than the C-Cl bond, allowing for selective functionalization at the C3 position.[\[5\]](#)

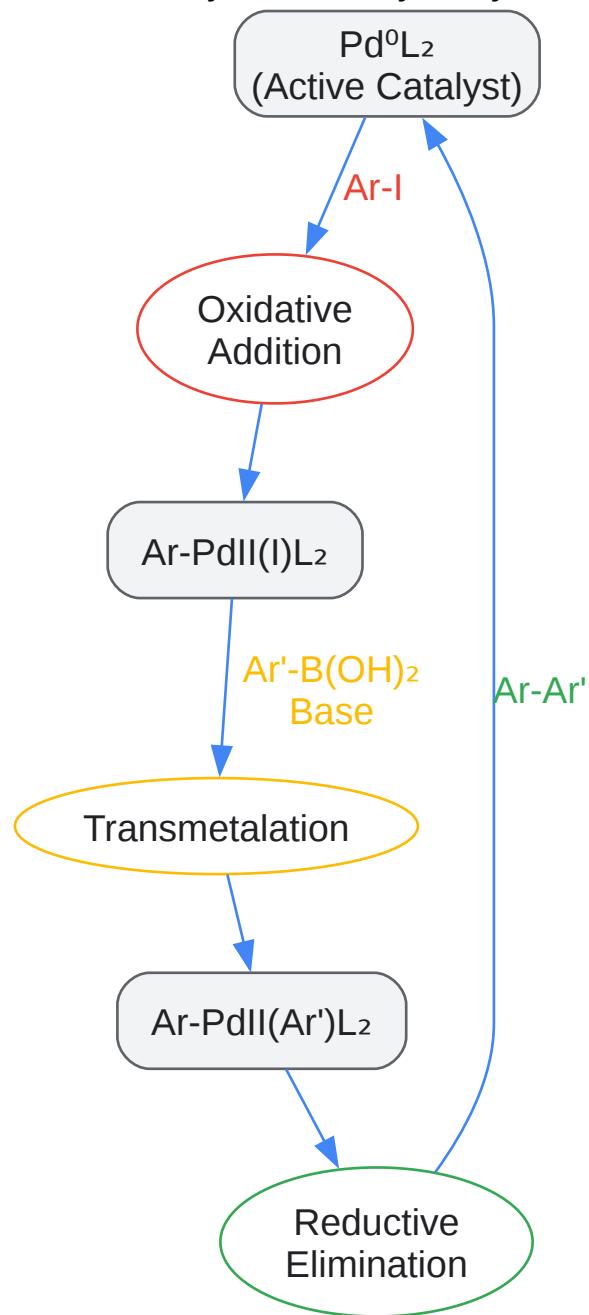
A. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron species.[\[15\]](#) For 3-iodoindazoles, this reaction provides a direct route to 3-arylindazoles, which are common motifs in kinase inhibitors.[\[16\]](#)[\[17\]](#)

Causality in Protocol Design:

- Catalyst: $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{dppf})$ are commonly used. $\text{Pd}(\text{PPh}_3)_4$ is a pre-catalyst that readily provides the active $\text{Pd}(0)$ species.[7][18]
- Base: An aqueous base like Na_2CO_3 or K_2CO_3 is essential for the transmetalation step, activating the boronic acid partner.
- Solvent: A mixture of an organic solvent (like DMF, dioxane, or toluene) and water is used to dissolve both the organic and inorganic reagents.[18]

Suzuki-Miyaura Catalytic Cycle



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Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

- Setup: In a microwave vial or Schlenk tube, combine **4-Chloro-3-iodo-1H-indazole** (1.0 equiv.), the desired arylboronic acid (1.5-2.0 equiv.), and the palladium catalyst (e.g.,

Pd(PPh₃)₄, 5-10 mol%).[\[18\]](#)

- Reagent Addition: Add the base (e.g., 2M aqueous Na₂CO₃, 2.0 equiv.) and the organic solvent (e.g., 1,4-dioxane).
- Inert Atmosphere: Seal the vessel and degas the mixture by bubbling an inert gas (Argon or Nitrogen) through the solution for 10-15 minutes.
- Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring for 4-24 hours. Microwave irradiation can significantly shorten reaction times.[\[19\]](#)
- Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, a critical transformation in the synthesis of many pharmaceuticals.[\[20\]](#)[\[21\]](#) This reaction allows for the coupling of **4-Chloro-3-iodo-1H-indazole** with a wide range of primary and secondary amines.[\[22\]](#)

Causality in Protocol Design:

- Catalyst/Ligand System: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos, BINAP) are often required to facilitate the reductive elimination step, which is typically rate-limiting.[\[20\]](#)[\[22\]](#)
- Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is used to deprotonate the amine coupling partner.[\[23\]](#)
- Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base and catalyst deactivation.

Experimental Protocol: Buchwald-Hartwig Amination

- Setup: To a dry Schlenk tube under an inert atmosphere, add **4-Chloro-3-iodo-1H-indazole** (1.0 equiv.), the palladium pre-catalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 2-5 mol%), and the phosphine ligand (4-10 mol%).[\[22\]](#)
- Reagent Addition: Add the base (e.g., NaOtBu , 1.5-2.0 equiv.) and the anhydrous solvent (e.g., toluene).
- Reactant Addition: Add the amine coupling partner (1.1-1.5 equiv.).
- Heating: Seal the tube and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C) for 4-24 hours.
- Work-up and Purification: After cooling, quench the reaction carefully with water. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , and concentrate. Purify the residue by column chromatography.

PART 4: Safety and Handling

While a specific Safety Data Sheet (SDS) for **4-Chloro-3-iodo-1H-indazole** is not readily available, its handling should be guided by the precautions for related halogenated and nitrogen-containing aromatic heterocycles.[\[24\]](#)[\[25\]](#)

- Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- First Aid: In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[\[25\]](#)

Conclusion

4-Chloro-3-iodo-1H-indazole emerges as a strategically designed and highly versatile building block for chemical synthesis and drug discovery. Its distinct physicochemical properties and,

most importantly, the orthogonal reactivity of its two halogen substituents, provide researchers with a powerful tool for the rapid construction of complex molecular architectures. The reliable and selective functionalization at the C3 position via established cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions allows for the systematic exploration of chemical space around the privileged indazole scaffold. This guide provides the foundational knowledge and practical protocols necessary for scientists to effectively leverage this compound in the pursuit of novel therapeutic agents.

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